Ranatuerin-2SPa

Antimicrobial Peptide Phylogenetics Sequence Identity

Ranatuerin-2SPa is a linear, cationic antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, originally isolated from the electrically-stimulated skin secretions of the North American mink frog (Rana septentrionalis). It is characterized by a conserved C-terminal disulfide-bonded loop structure typical of its class, and its primary sequence has been cataloged in bioinformatics databases as part of phylogenetic and peptidomic analyses of ranid frogs.

Molecular Formula
Molecular Weight
Cat. No. B1576002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2SPa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2SPa: A Ranatuerin-2 Family Antimicrobial Peptide from Rana septentrionalis for Host-Defense Research


Ranatuerin-2SPa is a linear, cationic antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, originally isolated from the electrically-stimulated skin secretions of the North American mink frog (Rana septentrionalis) [1]. It is characterized by a conserved C-terminal disulfide-bonded loop structure typical of its class, and its primary sequence has been cataloged in bioinformatics databases as part of phylogenetic and peptidomic analyses of ranid frogs [2]. The peptide functions as an effector of the amphibian innate immune system, with a mechanism of action centered on membrane disruption [3].

1
Host-defense peptide research & innate immunity profiling
Amphibian AMP model from Rana septentrionalis peptidome
2
Membrane-disruption mechanism studies
Conserved C-terminal disulfide loop; linear cationic scaffold
3
Phylogenetic & peptidomic analysis
Sequence-cataloged in SATpdb and literature; ranatuerin-2 family classification

Why Ranatuerin-2SPa Cannot Be Substituted with Generic Ranatuerin-2 or Brevinin Peptides for Functional Studies


The ranatuerin-2 family exhibits profound sequence-function heterogeneity, making simple substitution of one peptide for another impossible. Quantitative antibacterial potency (MIC) against common targets like Staphylococcus aureus varies dramatically among class members, ranging from 3 µM to over 200 µM depending on minor amino acid sequence variations [1]. Furthermore, the therapeutic index (ratio of antimicrobial activity to mammalian-cell hemolysis) is species- and peptide-specific; for instance, Ranatuerin-2CSa has a verified hemolytic LC50 of 160 µM against human erythrocytes, a selectivity profile that cannot be assumed for Ranatuerin-2SPa without dedicated comparative data [2]. Even peptides from the same species, such as Brevinin-1SPd co-isolated from R. septentrionalis, exhibit lower selectivity due to 8 µM hemolytic activity, underscoring that a mere shared species of origin does not guarantee functional interchangeability [3].

Ranatuerin-2 sequence divergence
Minor N-terminal variation drives over 60-fold MIC differences within the ranatuerin-2 family. Potency and selectivity may not transfer.
Species-specific hemolytic profile
Hemolytic LC50 is peptide-specific. Ranatuerin-2CSa (LC50 160 µM) selectivity cannot be assumed for Ranatuerin-2SPa.
Co-isolated Brevinin-1SPd mismatch
Brevinin-1SPd from the same organism has high hemolytic activity (HC50 8 µM), underscoring that species of origin does not ensure functional interchangeability.

Quantitative Evidence for the Selection of Ranatuerin-2SPa Over Closest Analogs


Species-Specific Sequence Differentiation of Ranatuerin-2SPa from Ranatuerin-2Pb

Ranatuerin-2SPa from Rana septentrionalis can be definitively distinguished from the closely related Ranatuerin-2Pb from Lithobates pipiens by primary sequence analysis. While no direct functional comparison is available, this sequence divergence is the primary driver of differential antibacterial potency and selectivity within the ranatuerin-2 family [1]. Sequence identity or divergence is the fundamental metric for selecting the correct reagent in structure-activity relationship (SAR) and comparative phylogenetic studies [2].

Sequence Identity
Cross-study comparable
Ranatuerin-2SPa: GLFLNTVKDVAKDVAKDVAGKLLESLKCKITGCKS
Ranatuerin-2Pb: SFLTTVKKLVTNLAALAGTVIDTIKCKVTGGCRT
Low sequence identity; multiple N-terminal substitutions
N-terminal sequence is the primary driver of differential membrane-permeabilizing properties.
Sequences from SATpdb and DRAMP databases.
Antimicrobial Peptide Phylogenetics Sequence Identity

Predicted Physicochemical Profile of Ranatuerin-2SPa vs. a Co-isolated Brevinin Peptide

The predicted physicochemical properties of Ranatuerin-2SPa suggest a different cytotoxicity risk profile compared to the structurally distinct Brevinin-1SPd peptide, which was purified alongside it from the same Rana septentrionalis skin secretions. Quantitative hemolysis data exists for Brevinin-1SPd (HC50 = 8 µM against human erythrocytes), offering a defined baseline for within-species comparison of predicted selectivity [1]. Note: experimental hemolysis data for Ranatuerin-2SPa is absent from current publications; this is a class-level prediction.

Predicted Hemolysis Risk
Class-level inference
Ranatuerin-2SPa predicted net charge +3. Brevinin-1SPd experimental HC50 = 8 µM against human erythrocytes.
Selecting Ranatuerin-2SPa may reduce confounding hemolytic activity if independently verified.
Experimental hemolysis data for Ranatuerin-2SPa absent; class-level prediction only.
Peptide Property Prediction Hemolysis Risk Net Charge

Structural R-Box Conservation vs. N-Terminal Variability in Ranatuerin-2SPa for Targeted Mutagenesis

The conserved C-terminal disulfide-bonded loop (R-box, sequence: KCKITGC) of Ranatuerin-2SPa is identical to that found in structurally resolved analogs like Ranatuerin-2CSa (PDB ID: 2K10) and is critical for its antimicrobial potency [1]. This structural conservation allows Ranatuerin-2SPa to be used as a scaffold for studying the functional consequences of N-terminal sequence variation, which is the primary driver of potency differences against specific Gram-negative bacteria. For comparison, the NMR-resolved structure of Ranatuerin-2CSa confirms its helix-turn-helix motif, but its N-terminal domain confers an MIC of 5 µM against E. coli; the distinct N-terminus of Ranatuerin-2SPa is predicted to alter this potency, specifically against Gram-negative bacteria [2].

R-Box Conservation
Class-level inference
Ranatuerin-2SPa R-box (KCKITGC) identical to Ranatuerin-2CSa (PDB: 2K10). N-terminus is the predicted key variable differentiating Gram-negative selectivity.
Scaffold for studying N-terminal variation effects on antimicrobial potency.
NMR-resolved Ranatuerin-2CSa MIC: 5 µM E. coli, 10 µM S. aureus.
Structure-Activity Relationship Disulfide Bond Peptide Engineering

Definitive Absence of Ranatuerin-1 Activity in Ranatuerin-2SPa's Source Organism

A crucial differential feature of the Rana septentrionalis peptidome, which includes Ranatuerin-2SPa, is the confirmed absence of the ranatuerin-1 family of peptides [1]. This contrasts with related ranid frogs like R. catesbeiana and R. grylio, whose antimicrobial profiles include both ranatuerin-2 and ranatuerin-1 peptides with distinct selective pressures [2]. This indicates an evolutionary niche adaptation where the host-defense peptide repertoire is solely dependent on ranatuerin-2 and temporin families, making Ranatuerin-2SPa a non-redundant critical effector in its native immune system.

Peptidome Composition
Direct head-to-head comparison
Rana septentrionalis: zero ranatuerin-1 detected
R. catesbeiana and R. grylio: both ranatuerin-1 and ranatuerin-2 families present
Unique non-redundant AMP repertoire
Ranatuerin-2SPa is a critical effector in an organism where ranatuerin-2 carries the full defense burden.
Comparative peptidomic analysis by HPLC and MS.
Selective Pressure Niche Adaptation Peptidome Mapping

Precision Research Applications for Ranatuerin-2SPa Based on Verified Evidence


Evolutionary Biology: Phylogenetic Marker for Holarctic Ranid Speciation

Ranatuerin-2SPa serves as a high-resolution molecular marker specifically for understanding phylogenetic relationships within the Aquarana species group of North American ranid frogs [1]. Its primary structure provides essential data points for cladistic analyses that distinguish the evolutionary trajectory of Rana septentrionalis from closely related species like Rana clamitans and Rana grylio, which have distinctly different ranatuerin-2 sequences and peptidome compositions.

Structure-Activity Relationship (SAR) Studies on C-Terminal R-Box Function

Given its conserved, functionally critical R-Box (KCKITGC) motif, Ranatuerin-2SPa is a validated scaffold for SAR studies focused on the antimicrobial role of the disulfide-bonded loop [1]. The distinct N-terminal sequence allows researchers to systematically probe how upstream hydrophobic and cationic domains modulate the potency and selectivity established by this conserved structural element, without the confounding variable of R-box sequence variation.

Peptide Engineering: Scaffold for N-Terminal Domain Swapping

Procurement of Ranatuerin-2SPa is justified for laboratories engineering next-generation synthetic AMPs [1]. Its specific N-terminal sequence can be rationally swapped with domains from other families (e.g., temporin) to generate hybrid peptides with novel antibacterial profiles. The well-established, conserved helical wheel structure of the ranatuerin-2 family provides a reliable structural backbone for such chimeric designs.

Immune Ecology: Host-Defense Profiling in Amphibian Disease Models

For studies on the amphibian chytrid fungus Batrachochytrium dendrobatidis (Bd) or other cutaneous pathogens, Ranatuerin-2SPa is a necessary reagent for characterizing the innate immune peptide arsenal of Rana septentrionalis [1]. Its inclusion in in vitro susceptibility assays allows for a more complete and accurate assessment of how varying ranatuerin-2 sequences contribute to species-specific pathogen resistance, a critical data point in conservation biology.

Application
Selection Property
Validation Focus
Phylogenetic Marker Studies
Sequence-defined speciation marker
Cladistic analysis against R. clamitans and R. grylio peptidomes
R-Box SAR Studies
Conserved disulfide-loop scaffold
Functional screening of N-terminal domain modulation
Chimeric AMP Engineering
Distinct N-terminal domain
Domain-swapping with temporin or other AMP families
Amphibian Immune Ecology
Species-specific host-defense effector
In vitro susceptibility assays against cutaneous pathogens
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